[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-Methoxyphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonyl]-2-methylpiperidine is a complex heterocyclic compound It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-methoxyphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonyl]-2-methylpiperidine involves multiple steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach involves the interaction of 4-amino-4H-1,2,4-triazole-3-thiol with bielectrophiles such as phenacyl bromides, hydrazonoyl halides, and chloroacetaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-Methoxyphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonyl]-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
1-[6-(4-Methoxyphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonyl]-2-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral agent.
Biological Studies: The compound is used in enzyme inhibition studies, including carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors.
Drug Design: Its structure-activity relationship is studied for the development of new target-oriented drugs for multifunctional diseases.
Mechanism of Action
The mechanism of action of 1-[6-(4-methoxyphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonyl]-2-methylpiperidine involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with similar biological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These compounds also show similar therapeutic potential.
Uniqueness
1-[6-(4-Methoxyphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carbonyl]-2-methylpiperidine is unique due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the methoxyphenyl and phenyl groups contributes to its increased bioactivity and selectivity towards various molecular targets .
Properties
Molecular Formula |
C24H27N5O2S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H27N5O2S/c1-16-8-6-7-15-28(16)23(30)21-20(17-11-13-19(31-2)14-12-17)27-29-22(25-26-24(29)32-21)18-9-4-3-5-10-18/h3-5,9-14,16,20-21,27H,6-8,15H2,1-2H3 |
InChI Key |
AQUIQRGJVJJZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.